6-Bromo-2-methoxy-9H-carbazole 6-Bromo-2-methoxy-9H-carbazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16484374
InChI: InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3
SMILES:
Molecular Formula: C13H10BrNO
Molecular Weight: 276.13 g/mol

6-Bromo-2-methoxy-9H-carbazole

CAS No.:

Cat. No.: VC16484374

Molecular Formula: C13H10BrNO

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-methoxy-9H-carbazole -

Specification

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
IUPAC Name 6-bromo-2-methoxy-9H-carbazole
Standard InChI InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3
Standard InChI Key ZFKAJOPUDZBRPE-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Bromo-2-methoxy-9H-carbazole features a carbazole core—a fused system of two benzene rings and a pyrrole ring—with substituents at the 2- and 6-positions (Figure 1). The methoxy group (-OCH3_3) at position 2 acts as an electron-donating group, while the bromine atom at position 6 serves as an electron-withdrawing moiety, creating a polarized electronic structure that influences its reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC13H10BrNO\text{C}_{13}\text{H}_{10}\text{BrNO}
Molecular Weight276.13 g/mol
CAS Number1353492-63-3
DensityNot reported
Melting PointNot reported
Boiling PointNot reported

Spectral Characteristics

Nuclear magnetic resonance (NMR) data for structurally analogous carbazoles provide insights into its spectral signatures. For example, 2-methoxy-9H-carbazole (CAS: 6933-49-9) exhibits 1H^1\text{H} NMR peaks at δ 11.10 (s, 1H, NH), δ 3.83 (s, 3H, OCH3_3), and aromatic protons between δ 6.78–8.00 . The bromine atom in 6-Bromo-2-methoxy-9H-carbazole would deshield adjacent protons, shifting their resonances downfield .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 6-Bromo-2-methoxy-9H-carbazole typically involves bromination of a pre-functionalized carbazole precursor. A representative pathway includes:

  • Synthesis of 2-Methoxy-9H-carbazole:

    • Leimgruber-Batcho Reaction: Cyclization of 4'-methoxy-2-nitro-1,1'-biphenyl with triethyl phosphite under reflux yields 2-methoxy-9H-carbazole in 93% efficiency .

    • Conditions: Argon atmosphere, 16-hour reflux in triethyl phosphite .

  • Bromination at Position 6:

    • Electrophilic aromatic bromination using bromine (Br2_2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr3_3) selectively substitutes the carbazole at the 6-position due to the directing effects of the methoxy group .

Equation 1:

2-Methoxy-9H-carbazole+Br2FeBr36-Bromo-2-methoxy-9H-carbazole+HBr\text{2-Methoxy-9H-carbazole} + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{6-Bromo-2-methoxy-9H-carbazole} + \text{HBr}

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom at position 6 enables participation in palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form 6-aryl derivatives, useful in medicinal chemistry .

  • Buchwald-Hartwig Amination: Introduction of amine groups for optoelectronic applications .

Table 2: Representative Reactions

Reaction TypeReagentsProductYield
Suzuki-MiyauraArylboronic acid, Pd(PPh3_3)4_46-Aryl-2-methoxy-9H-carbazole60–85%
Ullmann CouplingAryl iodide, CuI6-Aryl-2-methoxy-9H-carbazole50–75%

Photoredox Activity

Applications in Science and Technology

Pharmaceutical Intermediates

  • Anticancer Agents: Carbazole derivatives exhibit cytotoxicity against tumor cells by intercalating DNA or inhibiting topoisomerases .

  • Antiviral Compounds: Structural analogs have shown activity against HIV and hepatitis C.

Optoelectronic Materials

  • Organic Light-Emitting Diodes (OLEDs): The planar carbazole core enhances charge transport in emissive layers .

  • Photoredox Catalysts: Used in visible-light-driven reactions for sustainable synthesis .

Recent Advances and Future Directions

Innovations in Synthesis

  • Microwave-Assisted Methods: Reducing reaction times from hours to minutes while improving yields .

  • Flow Chemistry: Continuous-flow systems for scalable production .

Emerging Applications

  • Biological Imaging: Functionalization with fluorophores for cellular tracking .

  • Energy Storage: Integration into redox-active polymers for batteries .

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